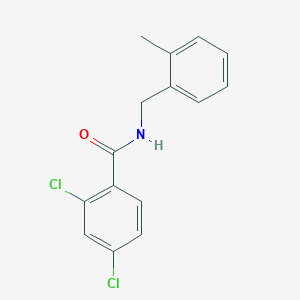![molecular formula C20H16ClNO6S B300510 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B300510.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It is a thiazolidinedione derivative that has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antidiabetic effects.
Mecanismo De Acción
The mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that the compound exerts its biological effects by targeting various signaling pathways involved in cancer progression and inflammation. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of pro-inflammatory mediators. It has also been shown to activate the AMP-activated protein kinase pathway, which plays a key role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, it has also been shown to possess antidiabetic effects. Studies have shown that the compound can improve insulin sensitivity and glucose uptake in vitro and in vivo. It has also been shown to reduce hyperglycemia and improve lipid metabolism in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potent biological activity. The compound has been shown to exhibit a range of effects at relatively low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can induce cytotoxicity and apoptosis in certain cell types, which may limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is in the development of novel derivatives with improved potency and selectivity. Another area of interest is in the investigation of the compound's potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to investigate its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves a multistep process that requires various reagents and conditions. One of the commonly used methods involves the condensation of 5-(3,5-dimethoxybenzylidene)-2,4-thiazolidinedione with 6-chloro-1,3-benzodioxole in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile at a temperature range of 60-80°C. The resulting product is then purified by recrystallization or chromatography to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the treatment of cancer. Studies have shown that the compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways involved in cancer progression.
Another area of application is in the treatment of inflammatory diseases. The compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has been suggested that the compound may be useful in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C20H16ClNO6S |
|---|---|
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H16ClNO6S/c1-25-13-3-11(4-14(7-13)26-2)5-18-19(23)22(20(24)29-18)9-12-6-16-17(8-15(12)21)28-10-27-16/h3-8H,9-10H2,1-2H3/b18-5+ |
Clave InChI |
YPYGPESQGBFZDR-BLLMUTORSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC |
SMILES |
COC1=CC(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B300427.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300428.png)


![2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300435.png)
![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B300436.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300437.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)
![2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B300443.png)
![2-{2-methoxy-5-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(4-pyridinylmethyl)acetamide](/img/structure/B300444.png)
![2-[2-fluoro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B300445.png)
![2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B300446.png)
![ethyl 4-[2-(3-methoxy-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate](/img/structure/B300447.png)
![2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300450.png)